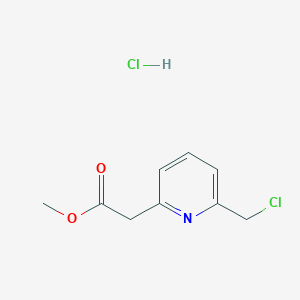
Methyl 2-(6-(chloromethyl)pyridin-2-yl)acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-(6-(chloromethyl)pyridin-2-yl)acetate hydrochloride” is a chemical compound with the molecular formula C9H11Cl2NO2 . It has a molecular weight of 236.1 . This compound is also known by its IUPAC name, methyl 2- (6- (chloromethyl)pyridin-2-yl)acetate hydrochloride .
Physical And Chemical Properties Analysis
“Methyl 2-(6-(chloromethyl)pyridin-2-yl)acetate hydrochloride” is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data would require laboratory analysis or specific database information, which I currently do not have access to.Scientific Research Applications
Synthesis and Structural Analysis :
- The synthesis and characterization of pyrazole derivatives related to Methyl 2-(6-(chloromethyl)pyridin-2-yl)acetate hydrochloride were explored, involving 1H, 13C NMR, IR spectroscopies, and HRMS analyses. The study also involved X-ray diffraction and density-functional-theory (DFT) calculations, contributing to the understanding of the molecular structure of these compounds (Shen et al., 2012).
Molecular Docking and Antimicrobial Activity :
- Research on novel pyridine and fused pyridine derivatives, starting from a related pyridine-carbonitrile compound, was conducted. These compounds were subjected to in silico molecular docking screenings towards a target protein and exhibited antimicrobial and antioxidant activity, demonstrating potential applications in pharmacology (Flefel et al., 2018).
Palladium(II) Complexes Formation :
- A study reported the reaction of a derivative of 2,6-bis(chloromethyl)pyridine resulting in the formation of palladium(II) complexes. These complexes have shown high catalytic activity for the Heck Reaction, a critical reaction in organic chemistry (Das et al., 2009).
Synthesis and Antimicrobial Activity of Derivatives :
- Another study focused on synthesizing pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents using citrazinic acid, a related compound to Methyl 2-(6-(chloromethyl)pyridin-2-yl)acetate hydrochloride. The antimicrobial screening of these compounds showed good activity, comparable to standard drugs (Hossan et al., 2012).
Large-Scale Synthesis and Chemical Transformation :
- A paper described an efficient method for the large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate, providing a high-yielding route for these compounds. This methodology is crucial for accessing various heterocyclic analogs, demonstrating the compound's utility in synthetic chemistry (Morgentin et al., 2009).
Safety and Hazards
This compound is associated with several hazard statements including H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
methyl 2-[6-(chloromethyl)pyridin-2-yl]acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2.ClH/c1-13-9(12)5-7-3-2-4-8(6-10)11-7;/h2-4H,5-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFUNWFONUOWMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC(=CC=C1)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(6-(chloromethyl)pyridin-2-yl)acetate hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

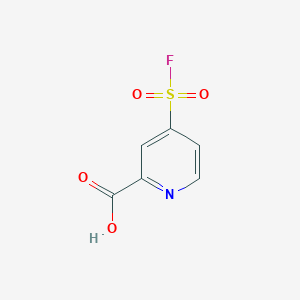

![Ethyl 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2753492.png)
![N6-butyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2753495.png)
![2-[(Chloromethyl)sulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2753499.png)
![9-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2753501.png)
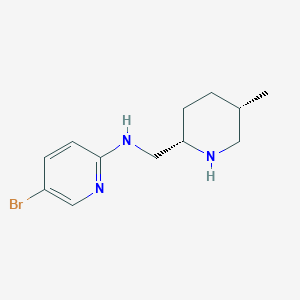
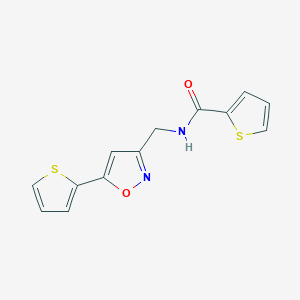
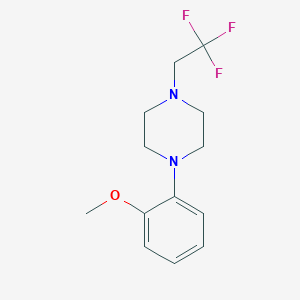
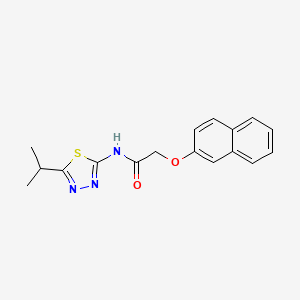
![2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2753506.png)
![3-(furan-2-ylmethyl)-2,4-dioxo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2753507.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2753510.png)